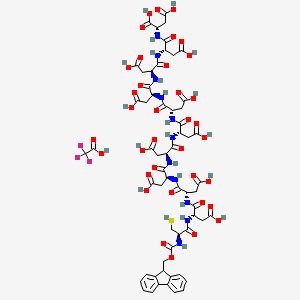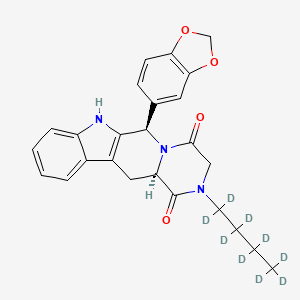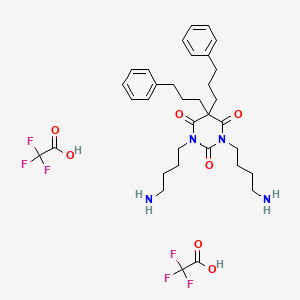
1,3-Bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;2,2,2-trifluoroacetic acid is a complex organic compound that features a diazinane ring with multiple substituents
Méthodes De Préparation
The synthesis of 1,3-Bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;2,2,2-trifluoroacetic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the diazinane ring, followed by the introduction of the aminobutyl and phenylpropyl groups. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar compounds include other diazinane derivatives with different substituents. Compared to these compounds, 1,3-Bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;2,2,2-trifluoroacetic acid is unique due to its specific substituent pattern, which may confer distinct chemical and biological properties. Some similar compounds include:
- 1,3-Diazacyclohexane derivatives
- Phenylpropyl-substituted diazinanes
- Aminobutyl-substituted diazinanes
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C34H44F6N4O7 |
|---|---|
Poids moléculaire |
734.7 g/mol |
Nom IUPAC |
1,3-bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H42N4O3.2C2HF3O2/c31-21-7-9-23-33-27(35)30(19-11-17-25-13-3-1-4-14-25,20-12-18-26-15-5-2-6-16-26)28(36)34(29(33)37)24-10-8-22-32;2*3-2(4,5)1(6)7/h1-6,13-16H,7-12,17-24,31-32H2;2*(H,6,7) |
Clé InChI |
OAXMHUVVOYDISV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCC2(C(=O)N(C(=O)N(C2=O)CCCCN)CCCCN)CCCC3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


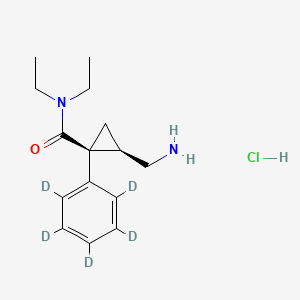

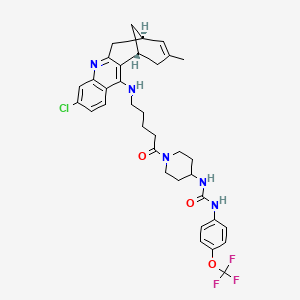
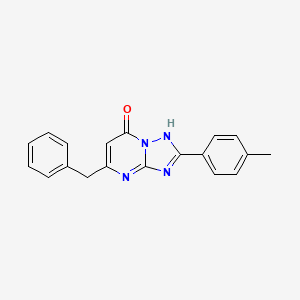
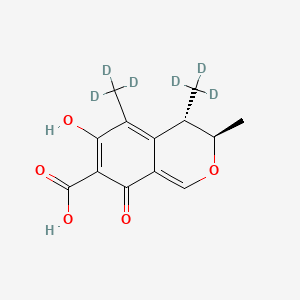
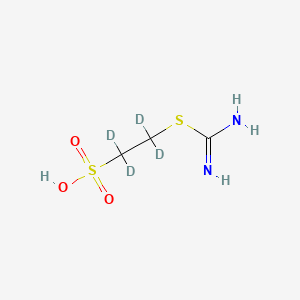
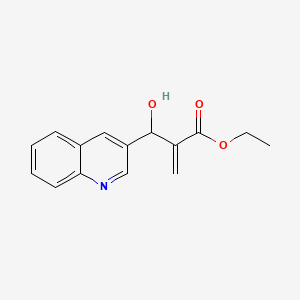


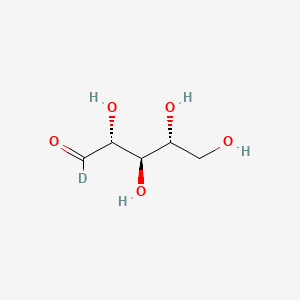
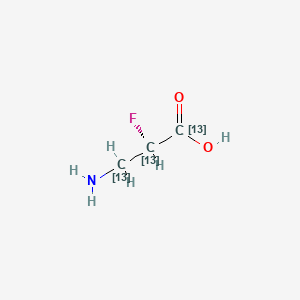
![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12412424.png)
